molecular formula C17H20N6O3S2 B2656500 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034262-17-2

1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2656500
CAS No.: 2034262-17-2
M. Wt: 420.51
InChI Key: PKHQTPKQAFOBLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring and the piperidine ring would likely contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the triazolopyridazine ring can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar sulfonyl group could make the compound more soluble in polar solvents .

Scientific Research Applications

Herbicidal Activity

A study focused on the design, synthesis, and structure–activity relationships of novel ALS inhibitors, including sulfonylurea and triazolopyrimidinesulfonamide compounds, showcasing their potential in herbicidal activity. This research highlights the utility of these compounds in pest management and agricultural applications (Ren et al., 2000).

Synthesis Techniques

Research on the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives demonstrates the chemical versatility and potential for creating biologically active substances from related chemical structures. These findings could inform future applications in drug design and development (Kolosov et al., 2015).

Insecticidal Agents

A study on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives showed potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of similar compounds in developing new insecticides (Soliman et al., 2020).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives reveal the promise of these compounds in combating microbial infections. This could guide the development of new antimicrobial agents for medical applications (Bhuiyan et al., 2006).

Antihypertensive Activities

A study on the synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems indicates potential applications of similar compounds in cardiovascular drug development (Sato et al., 1980).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound and testing its biological activity, as well as optimizing its structure for improved activity and selectivity.

Properties

IUPAC Name

1-methylsulfonyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-28(25,26)22-8-6-12(7-9-22)17(24)18-11-16-20-19-15-5-4-13(21-23(15)16)14-3-2-10-27-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQTPKQAFOBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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